Bicyclo[3.2.1]oct-6-ene
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Overview
Description
Bicyclo[3.2.1]oct-6-ene is a bicyclic hydrocarbon with a unique structure that consists of two fused rings. This compound is notable for its rigidity and the presence of a double bond, which imparts distinct chemical properties. The bicyclo[3.2.1]octane ring system is a common structural motif in many biologically active natural products, particularly sesquiterpenes and diterpenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.1]oct-6-ene can be synthesized through various methods. One efficient approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method includes the cyclopropanation of a double bond or bicycloannulation of cyclic dienolates with various Michael acceptors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and selectivity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]oct-6-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like hydrogen gas with a palladium catalyst for hydrogenation, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, epoxidation of this compound yields epoxides, while hydrogenation produces saturated bicyclic compounds .
Scientific Research Applications
Bicyclo[3.2.1]oct-6-ene has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are used to investigate biological pathways and enzyme interactions.
Medicine: Some derivatives exhibit biological activity and are explored for potential therapeutic applications.
Industry: This compound is used in the synthesis of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]oct-6-ene in various reactions involves the formation of reactive intermediates, such as carbenes or radicals, which then undergo further transformations. For example, in gold-catalyzed (4+3)-cycloadditions, the compound forms a reactive intermediate that undergoes a three-step ionic mechanism to yield the final product .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane: Lacks the double bond present in bicyclo[3.2.1]oct-6-ene, resulting in different reactivity and properties.
Tricyclo[3.2.1.02.7]octane: Contains an additional ring, making it more rigid and less reactive in certain reactions.
Uniqueness
This compound is unique due to its combination of rigidity and the presence of a double bond, which allows it to participate in a variety of chemical reactions that are not possible with its saturated or more rigid counterparts .
Properties
CAS No. |
6491-96-9 |
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Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
bicyclo[3.2.1]oct-6-ene |
InChI |
InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h4-5,7-8H,1-3,6H2 |
InChI Key |
GVDVAKABGZRLLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)C=C2 |
Origin of Product |
United States |
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